Benzylmonobactam
Overview
Description
Monobactams are a type of β-lactam antibiotics that are structurally different from other β-lactams because they possess a monocyclic β-lactam ring . They are used primarily to treat infections caused by gram-negative bacteria .
Molecular Structure Analysis
The molecular structure of monobactams and related compounds plays a crucial role in their biological properties . Tools like MolView can be used to visualize and analyze the molecular structure of these compounds.Chemical Reactions Analysis
The β-lactams, including monobactams, undergo various chemical reactions, primarily involving their β-lactam ring .Scientific Research Applications
Antibiotic Resistance and Penicillin-Binding Proteins
Benzyl penicillin has been historically significant in the treatment of gonorrhea. Studies have shown that constant exposure to penicillin has led to the emergence of resistant strains of Neisseria gonorrhoeae. These strains produce altered forms of penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic, suggesting that benzyl penicillin and its derivatives like benzylmonobactam played a crucial role in understanding antibiotic resistance mechanisms (Spratt, 1988).
Antimicrobial Mechanisms
Benzyl isothiocyanate, a compound related to benzylmonobactam, has demonstrated antimicrobial effects, particularly against Campylobacter jejuni, a significant food-borne pathogen in Europe. Research indicates that benzyl isothiocyanate disrupts major metabolic processes in C. jejuni, leading to cell death. This provides insights into the antimicrobial mechanism of benzyl compounds, which could extend to benzylmonobactam (Dufour et al., 2013).
Alternative Pathway Therapy
Benzyl compounds, including benzylmonobactam, are potentially relevant in alternative pathway therapies for urea cycle disorders. These therapies, involving compounds like sodium benzoate, are crucial for managing these disorders, highlighting the role of benzyl derivatives in therapeutic applications (Batshaw et al., 2001).
Neurobiology and Attention Deficit Disorder
The study of benzyl compounds, including benzylmonobactam, has provided insights into the neurobiology of attention deficit disorder with hyperactivity. This research underscores the broader implications of benzyl derivatives in understanding and treating neurological conditions (Zametkin & Rapoport, 1987).
Anticancer Properties
Benzyl compounds have shown potential in cancer treatment. The development of antitumour benzothiazole prodrugs, like Phortress, illustrates the role of benzyl derivatives in oncology. These compounds, through mechanisms like selective uptake and induction of cell death, open avenues for treating various cancers (Bradshaw & Westwell, 2004).
Local Anesthetic Applications
Benzyl alcohol, a benzyl compound, has been used as a local anesthetic, suggesting similar potential applications for benzylmonobactam. This research indicates the utility of benzyl derivatives in anesthesia, especially for superficial skin procedures (Wilson & Martin, 1999).
Helicobacter Pylori-Related Diseases
Benzimidazole derivatives have been studied for their potential in treating Helicobacter pylori-related diseases. This research suggests that benzylmonobactam could also be relevant in addressing such gastric pathologies (Rostami & Haddadi, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidine-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S.K/c14-10(6-8-4-2-1-3-5-8)12-9-7-13(11(9)15)19(16,17)18;/h1-5,9H,6-7H2,(H,12,14)(H,16,17,18);/q;+1/p-1/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPLBSLBKRKFB-FVGYRXGTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11KN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylmonobactam | |
CAS RN |
80543-46-0 | |
Record name | Benzylmonobactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080543460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylmonobactam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW6P7FF7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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